molecular formula C14H10Cl2F3NO B2985895 4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1036514-54-1

4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol

Cat. No.: B2985895
CAS No.: 1036514-54-1
M. Wt: 336.14
InChI Key: WIMLPBXOPTUVCO-UHFFFAOYSA-N
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Description

This compound is a phenolic derivative featuring a 4-chloro-substituted phenol core linked via an aminomethyl group to a 4-chloro-2-(trifluoromethyl)phenyl moiety. The structure combines electron-withdrawing groups (chloro, trifluoromethyl) that enhance lipophilicity and influence electronic properties.

Properties

IUPAC Name

4-chloro-2-[[4-chloro-2-(trifluoromethyl)anilino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3NO/c15-9-2-4-13(21)8(5-9)7-20-12-3-1-10(16)6-11(12)14(17,18)19/h1-6,20-21H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMLPBXOPTUVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological properties. The presence of chlorine and trifluoromethyl groups may enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Specifically, the halogenated phenolic compounds have been studied for their potential as therapeutic agents.

Antimicrobial Activity

Studies have shown that halogenated phenolic compounds can inhibit the growth of various bacterial strains. For instance, 4-chloro-2-(trifluoromethyl)phenol derivatives demonstrated significant activity against resistant strains of Helicobacter pylori , with minimum inhibitory concentrations (MICs) reported in the low microgram per milliliter range .

Anticancer Potential

The compound's structural features suggest it may possess anticancer properties. Research on related phenolic compounds indicates that they can induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins and caspase activation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The presence of electron-withdrawing groups like chlorine and trifluoromethyl has been correlated with increased potency in various assays. For example, modifications at different positions on the phenyl rings have shown varying degrees of cytotoxicity against cancer cell lines, indicating that specific substitutions can enhance or diminish activity .

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of several halogenated phenolic compounds on human cancer cell lines. It was found that compounds with similar structures to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further research into its anticancer potential .
  • Mechanistic Studies : Molecular dynamics simulations have been employed to elucidate the binding interactions of these compounds with target proteins involved in apoptosis. For instance, one study demonstrated that a related compound interacted primarily through hydrophobic contacts while forming minimal hydrogen bonds with the Bcl-2 protein, indicating a potential mechanism for its pro-apoptotic effects .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleIC50/EffectReference
Antimicrobial4-Chloro-2-(trifluoromethyl)phenolMIC = 3.1 μg/mL
AntitumorRelated Halogenated PhenolsIC50 < 10 μM against A431
Apoptosis InductionPhenolic DerivativesInduces apoptosis via Bcl-2

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Table 1: Key Structural Variations and Properties
Compound Name Substituents on Aromatic Rings Key Features References
Target Compound Phenol: 4-Cl; Aniline: 4-Cl, 2-CF₃ High lipophilicity (Cl, CF₃), potential for strong hydrogen bonding (phenol OH)
4-Chloro-2-{[(3-Chloro-4-Fluorophenyl)Amino]Methyl}Phenol Phenol: 4-Cl; Aniline: 3-Cl, 4-F Reduced lipophilicity (F vs. CF₃), altered electronic effects from fluorine
4-Chloro-2-(((2-(Trifluoromethyl)Phenyl)Amino)Methyl)Phenol Phenol: 4-Cl; Aniline: 2-CF₃ Lacks 4-Cl on aniline; steric hindrance near CF₃ may affect binding
MFI23 (4-Chloro-2-(((2,3-Dimethylphenyl)Amino)Methyl)Phenol) Phenol: 4-Cl; Aniline: 2,3-Me Electron-donating methyl groups increase electron density; lower stability

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The target compound’s CF₃ and dual Cl substituents enhance its lipophilicity (logP) compared to analogs with methyl or fluorine groups. This may improve membrane permeability but reduce aqueous solubility .
  • Hydrogen Bonding: The phenol OH and amine NH groups facilitate intramolecular hydrogen bonds (e.g., O–H···N in ), stabilizing molecular conformations .

Schiff Base Derivatives

Compounds like 4-chloro-2-(((2-hydroxy-5-(tert-pentyl)phenyl)imino)methyl)phenol () replace the aminomethyl linker with an imine (C=N) group. These Schiff bases are typically synthesized via condensation of salicylaldehydes with amines.

  • Stability : Schiff bases are prone to hydrolysis under acidic/basic conditions, unlike the stable C–N bonds in the target compound .
  • Applications : Used in coordination chemistry (e.g., metal ligands) but less suited for biological applications requiring metabolic stability .

Heterocyclic Derivatives

Example: 4-Chloro-2-((N,N-Diethylamino)Methyl)-6-((1-(4-(Trifluoromethyl)Benzyl)-1H-Benzo[d]Imidazol-2-yl)Amino)Phenol (Compound 34, )

  • Bioactivity : Such derivatives are explored for antimalarial activity, though increased molecular weight (503.1 g/mol) may affect bioavailability .

Chiral Aminophenols

Compounds like those in and feature chiral centers (e.g., R,R configuration) and cyclopentyl groups.

  • Stereochemistry : Enantiopure analogs are critical for asymmetric catalysis (e.g., chiral ligands) .
  • Hydrogen Bonding Networks : Intramolecular O–H···N bonds and spiral chain formations () distinguish them from the target compound, which may lack such chiral features .

Simplified Phenolic Derivatives

4-Chloro-2-(Trifluoromethyl)Phenol (CAS 53903-51-8, ) lacks the aminomethyl linker and aniline group.

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via a two-step process:

  • Step 1 : Condensation of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with 1-(5-chloro-2-hydroxyphenyl)ethanone in methanol at room temperature for 48 hours.
  • Step 2 : Reduction of the intermediate using NaBH₄ in a THF/ethanol (1:1 v/v) mixture at 273 K, followed by purification via thin-layer chromatography (chloroform) and crystallization from n-hexane (yield: 83.5%) . Optimization tips:
  • Monitor reaction progress using TLC to minimize byproducts.
  • Control temperature during reduction to prevent over-reduction or decomposition.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Single-crystal X-ray diffraction (SC-XRD) : Determines absolute configuration and crystallographic packing. For example, the orthorhombic space group P2₁2₁2₁ with unit cell dimensions a = 11.286 Å, b = 11.539 Å, c = 14.740 Å was reported, confirming the (R,R) diastereomer .
  • NMR spectroscopy : Identifies proton environments (e.g., phenolic -OH at δ ~5 ppm) and confirms stereochemistry.
  • Chromatography : Silica-gel TLC or HPLC ensures purity post-synthesis .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what methods validate stereochemical outcomes?

  • Chiral starting materials : Use enantiopure amines (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) to control stereochemistry .
  • Stereoselective reduction : NaBH₄ selectively reduces ketones to alcohols without racemization under low-temperature conditions .
  • Validation : SC-XRD confirms absolute configuration, while chiral HPLC or circular dichroism (CD) spectroscopy quantifies enantiomeric excess (ee) .

Q. What role do non-covalent interactions play in stabilizing the molecular structure and crystallographic packing?

  • Intramolecular O-H⋯N hydrogen bonding : Stabilizes the planar conformation of the phenolic and amine groups (bond length: ~1.8–2.0 Å) .
  • Intermolecular C-H⋯π interactions : Between the chlorophenyl ring (C15–C20) and adjacent molecules, contributing to crystal lattice stability (Table 1 in ).
  • Methodological insight : Use Hirshfeld surface analysis or DFT calculations to quantify interaction energies .

Q. How can computational modeling predict reactivity or biological activity of this compound?

  • Density Functional Theory (DFT) : Calculate transition states for condensation/reduction steps to optimize reaction pathways .
  • Molecular docking : Screen for potential biological targets (e.g., enzymes) by simulating ligand-protein interactions.
  • QSAR studies : Correlate substituent effects (e.g., -CF₃, -Cl) with pharmacological activity using regression models .

Q. How should researchers address contradictions in stereochemical outcomes from alternative synthetic routes?

  • Case study : If a route using LiAlH₄ instead of NaBH₄ yields mixed diastereomers, compare reducing agents’ steric effects via SC-XRD or NOESY NMR .
  • Resolution strategies : Employ diastereomeric salt crystallization or kinetic resolution with chiral catalysts .
  • Data reconciliation : Cross-validate using multiple techniques (e.g., SC-XRD + vibrational spectroscopy) to resolve ambiguities .

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